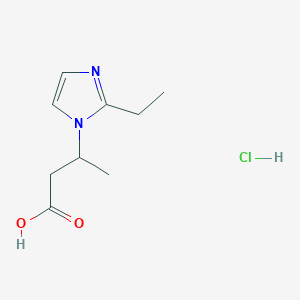

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride is a chemical compound with the CAS Number: 1909317-44-7 . It has a molecular weight of 218.68 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride . The InChI code for this compound is 1S/C9H14N2O2.ClH/c1-3-8-10-4-5-11(8)7(2)6-9(12)13;/h4-5,7H,3,6H2,1-2H3,(H,12,13);1H .Physical And Chemical Properties Analysis

The physical form of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride is a powder . It is typically stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Imidazol-2-ylidenes :

- An improved synthesis of imidazol-2-ylidenes was reported by Kuhn and Kratz (1993). They demonstrated that treating N,N'-dialkylthioureas with 3-hydroxy-2-butanone yields imidazole-2(3H)-thiones, which upon treatment with potassium in boiling tetrahydrofuran give imidazol-2-ylidenes in excellent yields. This process is significant in the field of organic synthesis (Kuhn & Kratz, 1993).

Ionic Liquid Monomer Synthesis :

- Vijayakrishna et al. (2008) synthesized three imidazolium-based ionic liquid (IL) monomers, which include a variant similar to the compound . These monomers were polymerized by the reversible addition fragmentation chain transfer (RAFT) process, demonstrating applications in the creation of hydrophilic polymers and block copolymers (Vijayakrishna et al., 2008).

Urease Inhibitors :

- Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds incorporating a similar imidazole derivative. These compounds showed potent in vitro inhibitory potential against urease enzyme, suggesting their application in therapeutic agent design (Nazir et al., 2018).

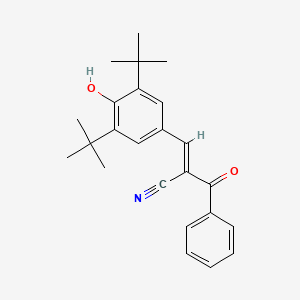

Antioxidant Compounds :

- Research by Zhang et al. (2009) on antioxidant phenolic compounds from walnut kernels identified compounds with significant antioxidant activities, highlighting the potential use of similar structures in antioxidant research (Zhang et al., 2009).

Catalysis in Organic Synthesis :

- Ranu et al. (2008) utilized a basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide, for catalyzing the synthesis of 4H-benzo[b]pyran derivatives. This showcases the role of imidazole derivatives in facilitating organic synthesis reactions (Ranu et al., 2008).

Corrosion Inhibition :

- Zhang et al. (2015) investigated novel imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. This study reveals the utility of imidazole derivatives in industrial applications, particularly in protecting metals against corrosion (Zhang et al., 2015).

Synthesis of Schiff and Mannich Bases :

- Bekircan and Bektaş (2008) synthesized Schiff and Mannich bases of isatin derivatives with imidazole compounds, highlighting their application in creating novel compounds with potential pharmaceutical applications (Bekircan & Bektaş, 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

3-(2-ethylimidazol-1-yl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c1-3-8-10-4-5-11(8)7(2)6-9(12)13;/h4-5,7H,3,6H2,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNXQIGPDXGOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1C(C)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)

![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2982935.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2982938.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2982939.png)

![3-Ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one](/img/structure/B2982940.png)

![2-[(Cyclohexylcarbonyl)amino]benzoic acid](/img/structure/B2982943.png)